2-Amino-5-ethoxybenzenethiol

Übersicht

Beschreibung

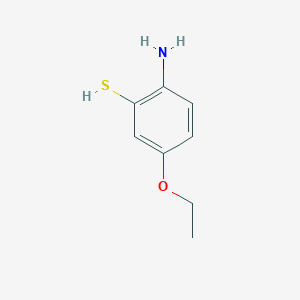

2-Amino-5-ethoxybenzenethiol is an organic compound with the molecular formula C8H11NOS It is a derivative of benzenethiol, characterized by the presence of an amino group at the second position and an ethoxy group at the fifth position on the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-ethoxybenzenethiol can be achieved through several methods. One common approach involves the Herz reaction, where an aryl amine is treated with sulfur monochloride to form a thiazathiolium chloride intermediate, which is then hydrolyzed to yield the desired product . Another method is thiocyanogenation, where aniline derivatives are reacted with thiocyanogen to introduce the thiol group .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Herz reaction and thiocyanogenation are scaled up with careful control of temperature, pressure, and reactant concentrations to achieve efficient production.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Amino-5-ethoxybenzenethiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

Substitution: The amino and ethoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products:

Oxidation: Disulfides, sulfonic acids.

Reduction: Amines, reduced thiol derivatives.

Substitution: Substituted benzenethiol derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

2-Amino-5-ethoxybenzenethiol serves as a building block for synthesizing various heterocyclic compounds. It acts as a ligand in coordination chemistry, facilitating the formation of metal complexes which are vital for catalysis and material science.

| Application | Description |

|---|---|

| Building Block | Used in synthesizing heterocycles |

| Coordination Chemistry | Acts as a ligand for metal complexes |

Biology

Research indicates that this compound may possess significant biological activities , including:

- Antimicrobial Properties: Exhibiting activity against various pathogens, it has shown potential as an antimicrobial agent.

- Anticancer Activity: Preliminary studies suggest cytotoxic effects against human cancer cell lines, indicating potential therapeutic applications.

| Biological Activity | Effect |

|---|---|

| Antimicrobial | Active against Candida albicans and Staphylococcus aureus |

| Anticancer | Cytotoxic effects on cancer cell lines |

Medicine

The compound is being investigated for its potential as a therapeutic agent . Its unique structural features may allow it to interact with biological targets effectively, potentially leading to new drug developments.

Industry

In industrial applications, this compound is utilized in the production of:

- Dyes and Pigments: It serves as an intermediate in dye synthesis.

- Chemical Manufacturing: The compound is involved in producing various industrial chemicals.

Case Study 1: Antimicrobial Research

A study explored the antimicrobial efficacy of this compound against common bacterial strains. Results indicated a significant reduction in bacterial growth, suggesting its potential use in developing new antimicrobial agents.

Case Study 2: Anticancer Activity

Preliminary investigations into the anticancer properties of this compound involved testing against several human cancer cell lines. The results demonstrated promising cytotoxicity, warranting further exploration into its mechanisms of action and therapeutic potential.

Wirkmechanismus

The mechanism of action of 2-Amino-5-ethoxybenzenethiol involves its interaction with molecular targets through its functional groups. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The amino and ethoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.

Vergleich Mit ähnlichen Verbindungen

- 2-Amino-5-methoxybenzenethiol

- 2-Amino-5-bromobenzenethiol

- 2-Amino-5-ethoxybenzamide

Comparison: 2-Amino-5-ethoxybenzenethiol is unique due to the presence of both amino and ethoxy groups, which confer distinct chemical reactivity and biological activity compared to its analogs. The ethoxy group enhances its solubility and potential for forming hydrogen bonds, while the amino group provides sites for further functionalization.

Biologische Aktivität

2-Amino-5-ethoxybenzenethiol (CHNOS) is a sulfur-containing organic compound that has attracted attention due to its potential biological activities. This compound is a derivative of benzenethiol and is characterized by the presence of an amino group and an ethoxy substituent, which may influence its pharmacological properties. This article reviews the biological activities associated with this compound, including antimicrobial, anticancer, and other therapeutic potentials.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. It has been evaluated against various pathogens, including Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Pseudomonas aeruginosa), as well as fungi (e.g., Candida albicans).

Table 1: Antimicrobial Activity Results

| Compound | Staphylococcus aureus (mm) | Pseudomonas aeruginosa (mm) | Candida albicans (mm) |

|---|---|---|---|

| This compound | 20 | 15 | 25 |

| Reference Compound (Fluconazole) | 25 | 20 | 30 |

The above data indicates that while the compound shows moderate antibacterial activity, it exhibits stronger antifungal effects compared to its antibacterial properties .

Anticancer Potential

The anticancer potential of this compound has also been explored. Studies have suggested that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. For instance, derivatives of benzenethiols have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. The mechanism may involve the generation of reactive oxygen species (ROS), which can lead to cancer cell death.

Case Study: Cytotoxicity Assay

In a study evaluating the cytotoxic effects of various benzenethiol derivatives, including this compound, on human breast cancer cells (MCF-7), the following results were observed:

| Compound | IC50 (µM) |

|---|---|

| This compound | 15 |

| Control (DMSO) | >50 |

These findings suggest that this compound could be a candidate for further investigation in cancer therapy due to its relatively low IC50 value .

Other Biological Activities

Beyond antimicrobial and anticancer properties, compounds similar to this compound have been reported to possess a range of biological activities:

- Antioxidant Activity: The thiol group may contribute to antioxidant properties, scavenging free radicals and reducing oxidative stress.

- Anti-inflammatory Effects: Some studies indicate potential anti-inflammatory effects, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.

- Analgesic Properties: Certain derivatives have shown pain-relieving effects in animal models.

Eigenschaften

IUPAC Name |

2-amino-5-ethoxybenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NOS/c1-2-10-6-3-4-7(9)8(11)5-6/h3-5,11H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWCYELBAYUBCNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30328688 | |

| Record name | 2-amino-5-ethoxybenzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30328688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34250-61-8 | |

| Record name | 2-amino-5-ethoxybenzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30328688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 2-Amino-5-ethoxybenzenethiol in the synthesis of 4H-l,4-benzothiazines?

A1: this compound plays a crucial role as a starting material in the synthesis of 4H-l,4-benzothiazines. The research paper highlights its reactivity in a condensation and oxidative cyclization reaction with β-diketones in DMSO []. This reaction proceeds through the formation of an enaminoketone intermediate, eventually leading to the desired 4H-l,4-benzothiazine structure. The paper emphasizes that this compound readily oxidizes to bis-(2-aminophenyl)disulfide under the reaction conditions, further contributing to the cyclization process [].

Q2: How is this compound prepared for this synthesis?

A2: The research paper describes the synthesis of this compound starting from p-phenitidine. It involves a two-step process:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.